N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine
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Overview
Description
N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the pyridine derivative: This step involves the reaction of 4-chloropyridine with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)pyridine.
Alkylation: The next step involves the alkylation of the pyridine derivative with a suitable alkylating agent to introduce the methyl group.
Coupling with furan derivative: The final step involves coupling the alkylated pyridine derivative with a furan derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-4-9-19(24-14)15(2)22-13-16-10-11-21-20(12-16)25-18-7-5-17(23-3)6-8-18/h4-12,15,22H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULWULINHGQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCC2=CC(=NC=C2)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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